Thieno[3,2-b]pyridin-2-ylmethanol
CAS No.:
Cat. No.: VC14451353
Molecular Formula: C8H7NOS
Molecular Weight: 165.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H7NOS |
|---|---|
| Molecular Weight | 165.21 g/mol |
| IUPAC Name | thieno[3,2-b]pyridin-2-ylmethanol |
| Standard InChI | InChI=1S/C8H7NOS/c10-5-6-4-7-8(11-6)2-1-3-9-7/h1-4,10H,5H2 |
| Standard InChI Key | SAOXZYFYNGRREA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(C=C(S2)CO)N=C1 |
Introduction
Chemical Identity and Structural Features
Thieno[3,2-b]pyridin-2-ylmethanol belongs to the thienopyridine class, characterized by a fused thiophene (5-membered ring with sulfur) and pyridine (6-membered ring with nitrogen) system. The hydroxymethyl (-CH2OH) group at the 2-position distinguishes it from related derivatives.
Molecular and Structural Data
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Molecular Formula: C₈H₇NOS
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IUPAC Name: thieno[3,2-b]pyridin-2-ylmethanol
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Melting Point | 107–108°C | |
| Purity (Commercial) | 95–97% | |
| Solubility | Limited in water; soluble in DMSO, ethanol |
Synthesis and Industrial Production
Synthetic Routes
The compound is typically synthesized via cyclization reactions. One common method involves:
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Starting Material: 3-Cyanopyridine-2-thione derivatives.
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Reaction: Cyclization with hydrazine hydrate or 2-cyanoethanethioamide under reflux conditions.
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Yield Optimization: Adjusting solvent polarity (e.g., ethanol or DMSO) and temperature improves yields to 65–95%.
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Intermediate/Product |
|---|---|---|
| 1 | 2-Cyanoethanethioamide, ethanol, reflux | Thieno[3,2-b]pyridine core |
| 2 | Hydroxymethylation via Grignard or reduction | Thieno[3,2-b]pyridin-2-ylmethanol |
Industrial Scalability
While lab-scale methods are well-documented, industrial production employs continuous flow reactors to enhance efficiency. Process optimization focuses on reducing byproducts and improving purity.
Chemical Reactivity and Derivatives
Key Reactions
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Oxidation: Forms sulfoxides or sulfones using H₂O₂ or KMnO₄.
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Reduction: Yields alcohols or amines via NaBH₄ or LiAlH₄.
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Substitution: Nucleophilic substitution at the pyridine ring with alkyl halides.
Notable Derivatives
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Thieno[3,2-b]pyridine-2-carboxylic acid: Used in anticancer drug candidates .
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Triazolopyridines: Patent-pending compounds with c-Met kinase inhibition activity .
Biological and Pharmacological Applications
Anticancer Activity
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Mechanism: Inhibits tyrosyl-DNA phosphodiesterase I (TDP1), disrupting DNA repair in cancer cells .
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Efficacy: Demonstrates IC₅₀ values of 2.1 µM against multidrug-resistant KB-V1/Vbl cells.
Antimicrobial Properties
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Spectrum: Active against Gram-positive (Staphylococcus aureus) and Gram-negative (E. coli) strains.
| Supplier | Quantity | Price (USD) | Purity |
|---|---|---|---|
| Thermo Scientific | 250 mg | 83.70 | 97% |
| AccelPharmtech | 5 g | 3900 | 97% |
| AK Scientific | 250 mg | 240 | 95% |
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